molecular formula C19H21FN2O2 B5814349 1-(3-Fluorobenzoyl)-4-[(2-methoxyphenyl)methyl]piperazine

1-(3-Fluorobenzoyl)-4-[(2-methoxyphenyl)methyl]piperazine

Cat. No.: B5814349
M. Wt: 328.4 g/mol
InChI Key: QXUDSVVJSOGRTK-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzoyl)-4-[(2-methoxyphenyl)methyl]piperazine is a piperazine derivative characterized by a 3-fluorobenzoyl group at position 1 and a 2-methoxyphenylmethyl substituent at position 2. Piperazine derivatives are widely studied for their pharmacological properties, particularly as ligands for neurotransmitter receptors such as dopamine D2 (D2DAR) and serotonin (5-HT) receptors.

Properties

IUPAC Name

(3-fluorophenyl)-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-24-18-8-3-2-5-16(18)14-21-9-11-22(12-10-21)19(23)15-6-4-7-17(20)13-15/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUDSVVJSOGRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorobenzoyl)-4-[(2-methoxyphenyl)methyl]piperazine typically involves the reaction of 3-fluorobenzoyl chloride with 4-[(2-methoxyphenyl)methyl]piperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorobenzoyl)-4-[(2-methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The fluorobenzoyl group can be reduced to a fluorobenzyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 1-(3-Fluorobenzoyl)-4-[(2-hydroxyphenyl)methyl]piperazine.

    Reduction: Formation of 1-(3-Fluorobenzyl)-4-[(2-methoxyphenyl)methyl]piperazine.

    Substitution: Formation of 1-(3-Aminobenzoyl)-4-[(2-methoxyphenyl)methyl]piperazine.

Scientific Research Applications

1-(3-Fluorobenzoyl)-4-[(2-methoxyphenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzoyl)-4-[(2-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluorobenzoyl group may enhance the compound’s binding affinity and specificity, while the methoxyphenylmethyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structure features two critical substituents:

  • 3-Fluorobenzoyl group : The fluorine atom at the meta position may influence electronic and steric interactions with receptor binding pockets.
  • 2-Methoxyphenylmethyl group : The methoxy group at the ortho position is a common motif in ligands targeting dopamine and serotonin receptors, enhancing affinity through hydrophobic and hydrogen-bonding interactions.
Table 1: Structural Comparison of Key Piperazine Derivatives
Compound Name Substituent A Substituent B Target Receptor Ki (nM) Biological Activity Reference
1-(3-Fluorobenzoyl)-4-[(2-methoxyphenyl)methyl]piperazine 3-Fluorobenzoyl 2-Methoxyphenylmethyl Not Reported N/A Not Reported
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine (Compound 20) 2-Nitrobenzyl 2-Methoxyphenyl D2DAR 30.6 High-affinity ligand
1-(2-Methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine (Compound 25) 3-Nitrophenethyl 2-Methoxyphenyl D2DAR 54 Moderate affinity
1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine 2-Fluorobenzoyl 4-Nitrobenzyl Not Reported N/A Not Reported

Receptor Binding Affinity and Selectivity

  • Dopamine D2 Receptor (D2DAR): Compound 20 (Ki = 30.6 nM) demonstrates high affinity, attributed to the 2-nitrobenzyl group forming a salt bridge with Asp114 in the D2DAR orthosteric site . Compound 25 (Ki = 54 nM) shows reduced affinity compared to Compound 20, suggesting that the position of nitro substituents (3-nitrophenethyl vs. 2-nitrobenzyl) impacts binding efficiency .
  • Serotonin Receptors :

    • 1-(2-Methoxyphenyl)piperazine derivatives (e.g., NAN-190) act as 5-HT1A antagonists, highlighting the role of the 2-methoxyphenyl group in serotonin receptor modulation .
    • In contrast, 5-HT1B agonists like 1-(3-chlorophenyl)piperazine exhibit variable effects on sympathetic nerve discharge, underscoring substituent-dependent receptor selectivity .

Biological Activity

1-(3-Fluorobenzoyl)-4-[(2-methoxyphenyl)methyl]piperazine is a synthetic compound with the molecular formula C19H21FN2O2. It belongs to a class of piperazine derivatives, which are known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 3-fluorobenzoyl group and a 2-methoxyphenylmethyl group. The structural characteristics contribute significantly to its biological activity.

Property Value
Molecular FormulaC19H21FN2O2
Molecular Weight330.39 g/mol
IUPAC NameThis compound
CAS Number874119

Preliminary studies indicate that this compound may interact with various neurotransmitter receptors, particularly sigma receptors and serotonin receptors. These interactions are crucial for understanding the pharmacodynamics of the compound.

Interaction Studies

  • Sigma Receptors : Compounds similar to this one have shown significant binding affinity to sigma receptors, which are implicated in various neurological processes.
  • Serotonin Receptors : The compound may also influence serotonin receptor activity, potentially affecting mood and anxiety disorders.

Pharmacological Effects

Research indicates that piperazine derivatives exhibit a range of pharmacological effects, including:

  • Antidepressant Activity : Similar compounds have been studied for their potential as antidepressants due to their interaction with serotonin pathways.
  • Anxiolytic Effects : Some derivatives demonstrate anxiolytic properties, making them candidates for anxiety disorder treatments.
  • Antipsychotic Potential : The interaction with dopamine receptors suggests possible antipsychotic applications.

Case Studies and Research Findings

A review of relevant literature reveals several studies that highlight the biological activity of piperazine derivatives:

  • Study on NK(1) Receptor Antagonists : A series of piperazine derivatives were synthesized to explore their affinity for NK(1) receptors. Among these, compounds structurally related to this compound showed promising in vitro activity against these receptors, suggesting potential therapeutic applications in treating pain and anxiety disorders .
  • Serotonin Receptor Modulation : Research has demonstrated that modifications in piperazine structures can lead to significant changes in their interaction with serotonin receptors. This highlights the importance of structural variations in developing effective pharmacological agents .
  • Comparative Analysis with Similar Compounds :
Compound Name Key Features Biological Activity
1-(4-Fluorobenzoyl)-4-piperidineContains a fluorobenzoyl groupPotential CNS activity
1-(3-Chlorobenzoyl)-4-[N,N-dimethylamino]piperazineChlorine substitution; dimethylamino groupEnhanced lipophilicity; CNS effects
1-(2-Methoxyphenyl)-4-piperidinoneSimilar methoxy substitutionDifferent pharmacological profiles

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